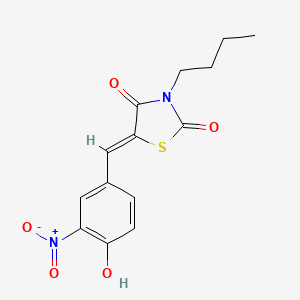![molecular formula C21H22N2O2 B4023286 N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methylbutanamide](/img/structure/B4023286.png)
N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methylbutanamide
説明
N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methylbutanamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.168127949 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Quinoline derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For example, a series of benzo[d]thiazolyl substituted-2-quinolone hybrids demonstrated significant anticancer activity, with some compounds showing promising results against MCF-7 and WRL68 cancer cells. These findings suggest that quinoline derivatives could be explored as potential anticancer agents (Girish Bolakatti et al., 2020).
Antimicrobial and Antiprotozoal Agents
Quinoline derivatives have also been investigated for their antimicrobial and antiprotozoal activities. A study on N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides revealed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating that these compounds could serve as potential antimicrobial and antiprotozoal agents (N. Patel et al., 2017).
Enzyme Inhibition for Neurological Conditions
Another study identified 8-hydroxy quinolines as potent inhibitors of catechol O-methyltransferase (COMT), with selectivity for the membrane-bound form of the enzyme. These compounds demonstrated in vivo modulation of dopamine metabolites in the brain, suggesting potential applications in the treatment of neurological and psychiatric conditions associated with compromised cortical dopamine signaling (I. Buchler et al., 2018).
Corrosion Inhibition
Quinoline derivatives have been explored as corrosion inhibitors for various metals in acidic environments. For instance, a study on the corrosion inhibitory action of 7-alkyl-8-Hydroxyquinolines on C35E steel in HCl electrolyte demonstrated that these compounds significantly improved the anti-corrosion properties of C35E steel, indicating their potential as corrosion inhibiting additives (M. El faydy et al., 2020).
特性
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)13-18(24)23-19(15-7-4-3-5-8-15)17-11-10-16-9-6-12-22-20(16)21(17)25/h3-12,14,19,25H,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECHRCZFFNFJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-1-butyl-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4023207.png)

![2,4-dichloro-N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]benzamide](/img/structure/B4023217.png)
![1-Oxo-1-phenylbutan-2-yl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B4023224.png)

![ethyl 2-[(phenylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4023231.png)
![N-(4-fluorobenzyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4023235.png)
![[5-[1-(1-Methylimidazole-2-carbonyl)pyrrolidin-2-yl]thiophen-2-yl]-(1,4-oxazepan-4-yl)methanone](/img/structure/B4023238.png)
![3-chloro-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B4023276.png)
![methyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B4023287.png)
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4023288.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B4023291.png)
![N-(furan-2-ylmethyl)-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]propanamide](/img/structure/B4023295.png)
![methyl 7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B4023302.png)
